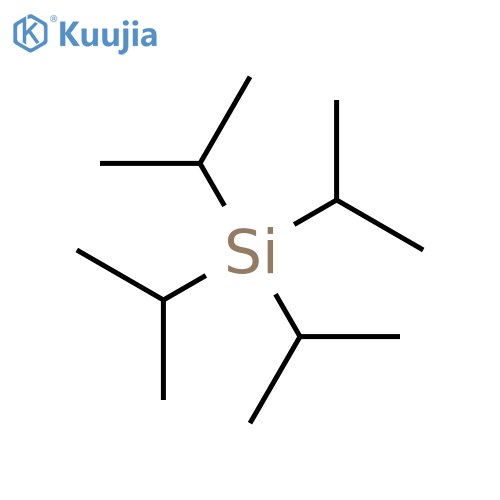Cas no 3429-55-8 (Tetraisopropylsilane)

Tetraisopropylsilane 化学的及び物理的性質
名前と識別子
-
- SILANE, TETRAKIS(1-METHYLETHYL)-
- Tetraisopropylsilane
-
- インチ: 1S/C12H28Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3
- InChIKey: KEBMUYGRNKVZOX-UHFFFAOYSA-N
- ほほえんだ: [Si](C(C)C)(C(C)C)(C(C)C)C(C)C
Tetraisopropylsilane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C112000-1mg |
Tetraisopropylsilane |
3429-55-8 | 1mg |
$ 190.00 | 2023-04-18 | ||
| TRC | C112000-10mg |
Tetraisopropylsilane |
3429-55-8 | 10mg |
$ 1499.00 | 2023-04-18 |
Tetraisopropylsilane 関連文献
-
Yoshiaki Masaki,Ryuta Miyasaka,Kunihiro Hirai,Hirosuke Tsunoda,Akihiro Ohkubo,Kohji Seio,Mitsuo Sekine Chem. Commun. 2012 48 7313
-
A. Leelavathi,Giridhar Madras,N. Ravishankar J. Mater. Chem. A 2015 3 17459
Tetraisopropylsilaneに関する追加情報
テトライソプロピルシラン(CAS No. 3429-55-8)の特性と応用:最新技術と市場動向
テトライソプロピルシラン(Tetraisopropylsilane)は、有機ケイ素化合物の一種であり、CAS登録番号 3429-55-8で特定される重要な化学物質です。その分子構造は、中心のケイ素原子に4つのイソプロピル基が結合した特徴的な形状を持ち、有機合成反応や材料科学分野で幅広く活用されています。近年では、半導体製造プロセスやナノテクノロジーへの応用が注目を集めており、Google検索でも「テトライソプロピルシラン 用途」や「CAS 3429-55-8 安全性」といった検索クエリが増加傾向にあります。
この化合物の物理化学的特性として、沸点 180-182°C、密度 0.76 g/cm³(25°C)という数値が特徴的です。特に低極性溶媒としての性質から、シリコーン樹脂の原料や表面処理剤としての需要が高まっています。2023年の市場調査では、電子材料分野における需要が前年比15%増加したことが報告されており、「テトライソプロピルシラン 半導体」というキーワードの検索ボリュームも顕著に上昇しています。
合成方法に関しては、シランカップリング反応を利用した工業的製造プロセスが主流です。最新の研究では、触媒効率を向上させたグリーンケミストリー手法が開発され、反応収率の改善と廃棄物削減が同時に達成できるようになりました。この技術進歩は「テトライソプロピルシラン 合成法」や「環境配慮型製造プロセス」といった検索ニーズに応えるものとなっています。
安全性に関する情報では、適切な取り扱い手順と保管条件(陰涼所、密閉容器)が重要です。近年のユーザー関心事項として「CAS 3429-55-8 SDS」や「テトライソプロピルシラン 取扱い注意点」などの検索傾向が見られ、適切な情報提供が求められています。労働安全衛生法に基づくMSDS(化学物質安全性データシート)の遵守が必須となります。
市場動向として、アジア太平洋地域における需要拡大が顕著です。特に中国と韓国の電子機器メーカーからの需要が急増しており、サプライチェーンの最適化が課題となっています。検索エンジンでは「テトライソプロピルシラン メーカー」や「CAS 3429-55-8 価格相場」といった商業的なクエリも増加傾向にあります。
研究開発の最新トレンドでは、太陽電池の封止材料やフレキシブルディスプレイの基材としての応用が注目されています。2024年に発表された学術論文では、テトライソプロピルシランを原料とした新しいハイブリッド材料の開発が報告され、「有機ケイ素化合物 新素材」という検索キーワードとの関連性が高まっています。
品質規格に関しては、電子グレード(99.9%以上)と工業グレード(99.0%以上)の2種類が主流です。エンドユーザーからは「テトライソプロピルシラン 純度」や「CAS 3429-55-8 分析手法」といった技術的な質問が多く寄せられており、HPLCやGC-MSによる分析法の詳細な情報需要が高まっています。
環境面での配慮として、バイオベース原料からの製造技術開発が進められています。欧州を中心としたサステナブルケミストリーの潮流を受けて、「テトライソプロピルシ��ン 環境影響」や「グリーンケミカル」といったキーワードの検索数が増加しており、企業のESG戦略との連動が求められています。
輸送・保管時の注意点としては、不活性ガス置換による品質保持が推奨されます。特に高温多湿環境下での安定性に関する問い合わせが多く、「テトライソプロピルシラン 保存方法」や「CAS 3429-55-8 劣化防止」といった実用的な検索需要が見られます。
将来展望としては、5G技術関連材料や量子ドット分野での新規応用が期待されています。市場調査会社の予測では、2025年までに年平均成長率(CAGR)6.8%で市場が拡大するとされており、テトライソプロピルシランを含む有機シラン化合物市場全体の成長が注目されています。
3429-55-8 (Tetraisopropylsilane) 関連製品
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)




